

Octalene: A Technical Guide to Solubility and Partition Coefficient

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octalene

Cat. No.: B1200738

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octalene (CAS Number: 257-55-6) is a polycyclic aromatic hydrocarbon with the chemical formula $C_{14}H_{12}$.^{[1][2][3][4][5]} It is composed of two fused cyclooctatetraene rings.^{[1][5]} Understanding the physicochemical properties of **Octalene**, particularly its aqueous solubility and partition coefficient, is fundamental for predicting its behavior in various environmental and biological systems. These parameters are critical in fields such as medicinal chemistry, toxicology, and environmental science for assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as environmental fate and transport. This technical guide provides an overview of the available data on the solubility and partition coefficient of **Octalene**, alongside detailed experimental protocols for their determination.

Physicochemical Properties of Octalene

Property	Value	Source
Molecular Formula	$C_{14}H_{12}$	[1][2][3][4]
Molar Mass	$180.250 \text{ g}\cdot\text{mol}^{-1}$	[1]
CAS Number	257-55-6	[1][3]

Solubility of Octalene

The aqueous solubility of a compound is a critical parameter that influences its bioavailability and environmental distribution. For hydrophobic compounds like **Octalene**, solubility in water is expected to be low.

Quantitative Solubility Data

Currently, experimentally determined aqueous solubility data for **Octalene** is not readily available in the public domain. However, computational methods provide an estimate of its solubility.

Parameter	Value	Method
Log ₁₀ (Water Solubility) (mol/L)	-4.66	Crippen Calculated Property

Source: Cheméo[6]

This calculated value indicates that **Octalene** is sparingly soluble in water.

Experimental Protocol for Determining Aqueous Solubility

For compounds with low water solubility, the Column Elution Method is a suitable experimental technique for determination. This method is described in OECD Guideline 105.[2][7][8][9]

Principle:

This method involves eluting a test substance with water from a microcolumn charged with an inert carrier material coated with the substance.[10][11][12] The concentration of the substance in the eluate is measured until it becomes constant, which represents the saturation solubility.

Apparatus and Reagents:

- Microcolumn with a thermostatically controlled jacket.
- Inert carrier material (e.g., glass beads, silica gel).
- High-purity **Octalene**.

- Volatile solvent of analytical grade for coating the carrier material.
- Double-distilled water as the eluent.
- Analytical instrumentation for quantifying **Octalene** in the eluate (e.g., High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS)).

Procedure:

- Preparation of the Column:
 - A solution of **Octalene** in a volatile solvent is prepared.
 - A known amount of the inert carrier material is coated with the **Octalene** solution.
 - The solvent is evaporated, leaving a thin layer of **Octalene** on the carrier material.
 - The coated carrier material is packed into the microcolumn.
- Elution:
 - Water is passed through the column at a constant, slow flow rate.
 - The temperature of the column is maintained at a constant value (e.g., 25 °C).
- Analysis:
 - Fractions of the eluate are collected at regular intervals.
 - The concentration of **Octalene** in each fraction is determined using a suitable analytical method.
- Determination of Solubility:
 - The elution is continued until the concentration of **Octalene** in the eluate reaches a plateau (i.e., becomes constant). This constant concentration is taken as the water solubility of **Octalene**.

Workflow for the Column Elution Method.

Partition Coefficient of Octalene

The n-octanol/water partition coefficient (K_{ow} or P) is a measure of a chemical's lipophilicity and is a key parameter in predicting its bioaccumulation potential and environmental fate. It is the ratio of the concentration of a chemical in n-octanol to its concentration in water at equilibrium.

Quantitative Partition Coefficient Data

Similar to solubility, experimentally determined partition coefficient data for **Octalene** is scarce. The following table presents a calculated value.

Parameter	Value	Method
Octanol/Water Partition Coefficient (logP)	3.916	Crippen Calculated Property

Source: Cheméo[6]

A logP value of 3.916 indicates that **Octalene** is significantly more soluble in a lipid-like solvent (n-octanol) than in water, suggesting a high potential for bioaccumulation.

Experimental Protocol for Determining the Partition Coefficient

The Shake Flask Method is a widely accepted and straightforward method for determining the partition coefficient and is described in OECD Guideline 107.[1][13]

Principle:

A known amount of the test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the concentrations of the substance in both the n-octanol and water phases are determined. The partition coefficient is the ratio of these concentrations.

Apparatus and Reagents:

- Separatory funnels or centrifuge tubes with stoppers.
- Mechanical shaker.
- Centrifuge (if necessary for phase separation).
- High-purity **Octalene**.
- n-Octanol (analytical grade, saturated with water).
- Water (distilled or deionized, saturated with n-octanol).
- Analytical instrumentation for quantifying **Octalene** (e.g., HPLC, GC-MS).

Procedure:

- Preparation of Solvents:
 - n-Octanol is saturated with water by shaking the two together and allowing them to separate.
 - Water is saturated with n-octanol in the same manner.
- Partitioning:
 - A known volume of water-saturated n-octanol and n-octanol-saturated water are added to a separatory funnel.
 - A stock solution of **Octalene** in n-octanol is added.
 - The funnel is shaken vigorously for a set period to allow for partitioning and equilibration.
- Phase Separation:
 - The mixture is allowed to stand until the n-octanol and water phases have completely separated.
 - If an emulsion has formed, centrifugation may be required to aid separation.

- Analysis:
 - Aliquots are carefully taken from both the n-octanol and water phases.
 - The concentration of **Octalene** in each aliquot is determined using a suitable analytical method.
- Calculation of Partition Coefficient:
 - The partition coefficient (P) is calculated as: $P = [\text{Concentration in n-octanol}] / [\text{Concentration in water}]$
 - The result is typically expressed as its base-10 logarithm (logP).

Workflow for the Shake Flask Method.

Conclusion

The calculated data for **Octalene**'s aqueous solubility and n-octanol/water partition coefficient indicate that it is a hydrophobic compound with low water solubility and a high potential for partitioning into lipid-rich environments. While experimental data is currently lacking, the standardized methodologies outlined in this guide provide a robust framework for the empirical determination of these crucial physicochemical parameters. Accurate measurement of solubility and partition coefficient is essential for the comprehensive assessment of **Octalene**'s toxicological and environmental impact, and for its potential applications in drug development and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Octalene - Wikipedia [en.wikipedia.org]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laboratuar.com [laboratuar.com]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 9. filab.fr [filab.fr]
- 10. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]
- 11. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. govinfo.gov [govinfo.gov]
- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- To cite this document: BenchChem. [Octalene: A Technical Guide to Solubility and Partition Coefficient]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200738#solubility-and-partition-coefficient-of-octalene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com